
(4-Methylcyclohexyl) 2-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylcyclohexyl) 2-oxopropanoate is an organic compound with the molecular formula C10H16O3 It is a derivative of cyclohexane, where a methyl group is attached to the fourth carbon of the cyclohexane ring, and a 2-oxopropanoate group is attached to the ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylcyclohexyl) 2-oxopropanoate typically involves the esterification of 4-methylcyclohexanol with 2-oxopropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
(4-Methylcyclohexyl) 2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-methylcyclohexanone or 4-methylcyclohexanoic acid.
Reduction: Formation of 4-methylcyclohexyl 2-hydroxypropanoate.
Substitution: Formation of various esters or amides, depending on the nucleophile used.
科学的研究の応用
(4-Methylcyclohexyl) 2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of polymers and as a plasticizer in the manufacturing of plastics.
作用機序
The mechanism of action of (4-Methylcyclohexyl) 2-oxopropanoate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases, releasing the active components. The compound can also interact with enzymes involved in metabolic pathways, influencing their activity and leading to various biochemical effects.
類似化合物との比較
Similar Compounds
- Cyclohexyl 2-oxopropanoate
- 4-Methylcyclohexanol
- 2-Oxopropanoic acid
Uniqueness
(4-Methylcyclohexyl) 2-oxopropanoate is unique due to the presence of both a methyl group and an oxopropanoate group on the cyclohexane ring. This structural feature imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific interactions with biological molecules, making it valuable for various applications.
特性
CAS番号 |
6624-85-7 |
|---|---|
分子式 |
C10H16O3 |
分子量 |
184.23 g/mol |
IUPAC名 |
(4-methylcyclohexyl) 2-oxopropanoate |
InChI |
InChI=1S/C10H16O3/c1-7-3-5-9(6-4-7)13-10(12)8(2)11/h7,9H,3-6H2,1-2H3 |
InChIキー |
JQLMMHBTCISNGE-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)OC(=O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-Chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14739083.png)
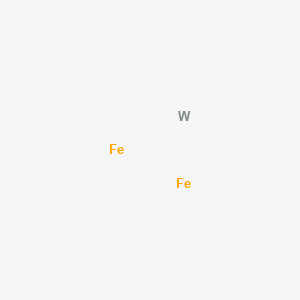
![11-(4-morpholinyl)-11H-indeno[1,2-b]quinoline](/img/structure/B14739087.png)
![[3-(Acetyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl acetate](/img/structure/B14739090.png)
![Benzenamine, N-[(4-iodophenyl)methylene]-](/img/structure/B14739092.png)
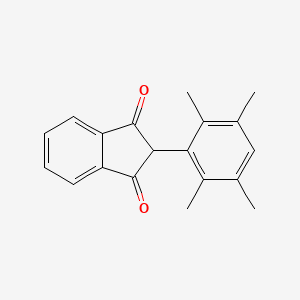
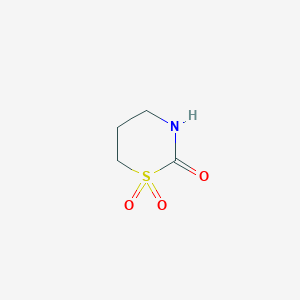
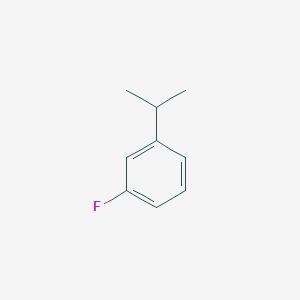

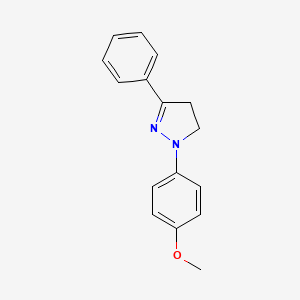
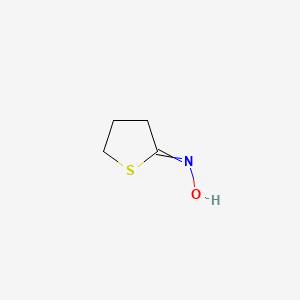


![1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine](/img/structure/B14739145.png)
